In-Depth Technical Guide: 3-Methoxy-2-nitropyridine
In-Depth Technical Guide: 3-Methoxy-2-nitropyridine
CAS Number: 20265-37-6
This technical guide provides a comprehensive overview of 3-Methoxy-2-nitropyridine, a key chemical intermediate for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
3-Methoxy-2-nitropyridine is a yellow crystalline solid at room temperature.[1] It is characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, which imparts a unique reactivity profile.[1]
Physical and Chemical Properties
The key physicochemical properties of 3-Methoxy-2-nitropyridine are summarized in the table below. The melting point of 73-76 °C is the most frequently cited value.[2]
| Property | Value | Reference(s) |
| CAS Number | 20265-37-6 | [1][3] |
| Molecular Formula | C₆H₆N₂O₃ | [1][3] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Yellow crystalline powder/solid | [1] |
| Melting Point | 73 - 76 °C | [2] |
| Boiling Point | ~273 - 274 °C | |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone. | [1] |
Spectroscopic Data Interpretation
While a publicly available, fully assigned spectrum is not readily accessible, the expected spectroscopic characteristics can be predicted based on its structure.
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¹H NMR: The spectrum would show three signals in the aromatic region corresponding to the pyridine ring protons and a singlet around 3.9-4.1 ppm for the methoxy group protons.
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¹³C NMR: The spectrum would display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methoxy carbon, typically in the 55-60 ppm range.
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Infrared (IR) Spectroscopy: Key absorption bands would include asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, C-O stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, and C=N/C=C stretching vibrations from the pyridine ring around 1600-1400 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 154.12.
Synthesis and Reactivity
3-Methoxy-2-nitropyridine is a synthetic compound not known to occur naturally.[1] Its synthesis and subsequent reactions are crucial for creating more complex molecules.
Synthesis of 3-Methoxy-2-nitropyridine
The most common method for synthesizing 3-Methoxy-2-nitropyridine is through the electrophilic nitration of 3-methoxypyridine.[1]
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Materials: 3-Methoxypyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%).
-
Procedure:
-
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0 °C in an ice-salt bath.
-
3-Methoxypyridine is added dropwise to the cooled nitrating mixture, ensuring the temperature is maintained between 0 °C and 10 °C to prevent over-nitration and decomposition.[1]
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After the addition is complete, the reaction mixture is stirred at this temperature for 1-2 hours.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
-
The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.[1]
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Key Reactions: Reduction of the Nitro Group
A primary use of 3-Methoxy-2-nitropyridine in synthesis is the reduction of its nitro group to form 2-amino-3-methoxypyridine.[4] This amine is a versatile intermediate for constructing more complex heterocyclic systems.
This method is effective for the chemoselective reduction of the nitro group.[4][5]
-
Materials: 3-Methoxy-2-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate.
-
Procedure:
-
Dissolve 3-Methoxy-2-nitropyridine in ethanol in a round-bottom flask.
-
Add the solution to a flask containing concentrated hydrochloric acid, and cool the mixture to 15 °C.[5]
-
Slowly add Tin(II) chloride dihydrate to the solution.[5]
-
Heat the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Once the starting material is consumed, cool the reaction to room temperature and carefully neutralize by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is approximately 8.[4]
-
The resulting suspension containing tin salts is filtered through a pad of diatomaceous earth (Celite®), and the filter cake is washed thoroughly with ethyl acetate.[4]
-
The filtrate is transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-amino-3-methoxypyridine.
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Applications in Drug Discovery and Development
3-Methoxy-2-nitropyridine is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds with potential therapeutic applications.[1] Its derivatives are particularly prominent in the development of kinase inhibitors for oncology.[1]
Intermediate for Kinase Inhibitors
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 3-Methoxy-2-nitropyridine serves as a precursor to scaffolds like pyrido[2,3-d]pyrimidines, which are known to inhibit various protein kinases.[6][7]
One such target is the serine/threonine kinase Nek6 (NIMA-related kinase 6), which is involved in mitotic progression and is overexpressed in several cancers.[6][8][9] Inhibitors of Nek6 are being investigated as potential anti-cancer agents.[6] The 2-amino-3-methoxypyridine core, derived from 3-Methoxy-2-nitropyridine, is a key component in the synthesis of these inhibitors.
Illustrative Signaling Pathway: NEK6 in Mitosis
NEK6 plays a crucial role in the G2/M phase of the cell cycle, ensuring proper spindle formation and chromosome segregation.[9] It is part of a signaling cascade where it is activated by Nercc1 (also known as Nek9).[10] Once activated, Nek6 phosphorylates downstream targets, such as the kinesin Eg5, which is essential for establishing a bipolar spindle.[8][10] Inhibition of Nek6 disrupts this process, leading to mitotic arrest and apoptosis in cancer cells.[8]
Biological Activity of Derivatives
While 3-Methoxy-2-nitropyridine itself is not biologically active, its derivatives have shown significant potency. For instance, various pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of tyrosine kinases like Bcr-Abl, with IC₅₀ values in the low nanomolar range.[7][11] A specific pyrido[2,3-d]pyrimidine-based Nek6 inhibitor (compound 21 in a referenced study) demonstrated an IC₅₀ of 2.6 µM.[6]
| Derivative Class | Target Kinase | Reported IC₅₀ | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Bcr-Abl | 2.5 nM - 170 nM | [7][11] |
| Pyrido[2,3-d]pyrimidine | CDK6 | 115.38 nM | [7] |
| Pyrido[2,3-d]pyrimidine | NEK6 | 2.6 µM | [6] |
Safety and Handling
3-Methoxy-2-nitropyridine is classified as an irritant. Appropriate safety precautions must be observed during its handling and storage.
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area and avoid breathing dust.[3]
-
Wear protective gloves, protective clothing, and eye/face protection.[3]
-
In case of contact with skin, wash with plenty of water. If irritation occurs, seek medical advice.[3]
-
In case of contact with eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[3]
-
-
Storage:
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.nl [fishersci.nl]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NEK6 - Wikipedia [en.wikipedia.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
